ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate

Physicochemical profiling Lipophilicity Medicinal chemistry

Researchers developing nitroreductase-activated prodrugs require the 2-amino substituent for oxidative conversion to 2-nitro intermediates (e.g., PET-capable 5-nitroimidazole probes). Substituting analogs lacking this group blocks access to this transformation pathway. This ethyl ester variant provides an optimal LogP (~0.2) for SAR campaigns, bridging methyl ester (LogP ~-0.4) and higher alkyl esters. The protected carboxylate remains intact during amide couplings, preventing side reactions that occur with the free acid (pKa 5.83 for conjugate acid). Procure ≥97% purity with validated analytical characterization for reproducible outcomes. • Enables direct 2-amino → 2-nitro oxidative conversion for GDEPT prodrug synthesis. • Protected ethyl ester prevents unwanted side reactions during amide couplings. • Optimal LogP (~0.2) for incremental lipophilicity modulation in SAR campaigns. • Ships on wet ice; store at 2-8°C, light-protected, under inert atmosphere.

Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
CAS No. 177760-04-2
Cat. No. B069197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate
CAS177760-04-2
Molecular FormulaC7H11N3O2
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N1C)N
InChIInChI=1S/C7H11N3O2/c1-3-12-6(11)5-4-9-7(8)10(5)2/h4H,3H2,1-2H3,(H2,8,9)
InChIKeyCXSLXRSUUJLZBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: Overview


Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate (CAS 177760-04-2; MF: C₇H₁₁N₃O₂; MW: 169.18) is a heterocyclic building block belonging to the 2-aminoimidazole-5-carboxylate class, characterized by a 2-amino substituent, an N1-methyl group, and a C5-ethyl ester moiety [1]. It is commercially available in research quantities (≥97% purity) and has been explored as an intermediate in the preparation of nitroreductase-activated prodrugs and enzyme inhibitors .

1
Synthesis of 2‑nitroimidazole prodrugs and PET probes via oxidative 2‑amino conversion
2
Unique 2‑amino handle for derivatization unavailable in 2‑unsubstituted analogs
3
Requires cold storage (2–8 °C) under inert atmosphere; plan procurement accordingly

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: Substitution Challenges


Within the 2-aminoimidazole-5-carboxylate family, substitution of the ester moiety (ethyl vs. methyl) or removal of the N1-methyl group yields analogs with measurably different physicochemical properties that directly affect experimental reproducibility, reaction partitioning, and downstream synthetic utility. Key parameters including lipophilicity (LogP), acid-base behavior (pKa), and specific storage requirements vary across these structurally similar compounds . As demonstrated below, substituting ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate with a close analog without accounting for these differences can alter synthetic yields, chromatographic behavior, and compound stability under standard laboratory conditions.

Target compound Ethyl ester (LogP 0.2, neutral), N1‑methyl, 2‑amino present
Methyl ester analog Lower lipophilicity (LogP ≈ –0.4) shifts extraction and HPLC retention; may alter SAR interpretation
Target compound Ethyl ester, pKa 5.83 (amino conjugate acid), neutral at physiological pH
Free carboxylic acid analog Deprotonated at physiological pH; divergent solubility and amide coupling reactivity require protocol re‑optimization
Target compound 2‑amino‑1‑methyl substitution; ≥97% purity across multiple vendors
2‑unsubstituted or N1‑H analog Lacks 2‑amino synthetic handle; broader purity range (95–98%) and higher vendor variability may affect reproducibility

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: Evidence vs. Analogs


LogP: Ethyl Ester vs. Methyl Ester

The ethyl ester derivative exhibits a higher lipophilicity (LogP = 0.2) compared to its methyl ester analog (LogP ≈ -0.4), a ~0.6 log unit difference that affects compound partitioning in aqueous-organic extractions and chromatographic retention behavior [1][2].

LogP ethyl vs methyl
Cross‑study comparable
ΔLogP ≈ +0.6 (ethyl ester more lipophilic)
Extraction and HPLC retention shift; method re‑optimization needed
Predicted values; confirm experimentally for protocol transfer
Physicochemical profiling Lipophilicity Medicinal chemistry

pKa: Ethyl Ester vs. Free Acid

The ethyl ester form (pKa = 5.83 ± 0.25, predicted for the conjugate acid of the amino group) differs fundamentally from the free carboxylic acid analog (pKa ~ 2-3 for COOH group, pKa ~ 6-7 for amino group), with ionization behavior that governs salt formation, solubility in aqueous buffers, and reactivity in coupling chemistry .

pKa: ester vs free acid
Class‑level inference
Ester amino pKa 5.83; acid forms dual ionization
Neutral vs charged state governs solubility and coupling compatibility
Predicted pKa; verify under intended buffer conditions
Ionization state pH-dependent solubility Salt formation

Storage Stability Requirements

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate requires storage at 2-8°C under an inert atmosphere (argon or nitrogen) with protection from light, a specific handling protocol that differs from the less restrictive ambient-temperature storage applicable to more stable imidazole analogs lacking the 2-amino functionality .

Storage stability
Class‑level inference
2–8 °C, inert atmosphere, protected from light
Cold‑chain procurement prevents oxidative/photochemical degradation
Vendor datasheet recommendation; monitor integrity upon receipt
Compound stability Storage conditions Procurement specifications

Commercial Purity Benchmark

Multiple independent vendors (Sigma-Aldrich, Aladdin Scientific, Bide Pharmatech) consistently specify purity ≥97% for this compound, with analytical characterization (NMR, HPLC, GC) available upon request . This contrasts with certain N1-unsubstituted analogs, where reported purity ranges are broader (typically 95-98%) and vendor-to-vendor variability is greater.

Commercial purity
Supporting evidence
≥97% (multiple suppliers, consistent)
Reduces repurification need; supports reproducible synthetic outcomes
Verify with certificate of analysis per lot
Purity specification Quality control Vendor comparison

Nitroimidazole Derivatization Utility

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate has been employed as a starting material for synthesizing 1-methyl-2-nitro-1H-imidazole-5-carboxylate (CAS 39070-13-8), a nitroimidazole intermediate relevant to hypoxia-activated prodrugs and PET-capable 5-nitroimidazole imaging probes [1]. The 2-amino group serves as the site for oxidative transformation to the nitro functionality, a conversion that is not feasible with 2-unsubstituted or 2-alkyl imidazole-5-carboxylate analogs.

Nitro derivatization
Class‑level inference
2‑amino → 2‑nitro oxidative conversion to CAS 39070‑13‑8
Unique synthetic handle for hypoxia‑activated prodrugs and PET probes
Reported as downstream product; optimize oxidation step for yield
Nitroreductase Prodrug activation Hypoxia imaging

Ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate: Application Scenarios


2-Nitroimidazole Prodrugs and PET Probes

Researchers developing nitroreductase-activated prodrugs (e.g., GDEPT cancer therapeutics) or hypoxia-selective imaging agents should procure ethyl 2-amino-1-methyl-1H-imidazole-5-carboxylate specifically for its 2-amino → 2-nitro oxidative conversion pathway. This synthetic route generates 1-methyl-2-nitro-1H-imidazole-5-carboxylate (CAS 39070-13-8), a key intermediate for 5-nitroimidazole PET-capable probes [1]. Alternative analogs lacking the 2-amino group cannot access this transformation directly. Storage at 2-8°C under argon is required to preserve the amino group's reactivity .

Controlled Lipophilicity for SAR Studies

In structure-activity relationship (SAR) campaigns where incremental modulation of lipophilicity is critical, the ethyl ester variant (LogP ≈ 0.2) provides a useful intermediate LogP between the methyl ester (LogP ≈ -0.4) and higher alkyl esters [1]. This ~0.6 log unit difference relative to the methyl analog affects compound partitioning and chromatographic behavior. Investigators should use the ethyl ester rather than attempting to adjust the methyl ester's properties through ad hoc formulation changes .

Amide Coupling with Protected Ester

Synthetic chemists performing amide couplings or heterocyclic derivatizations that require a protected carboxylate should select the ethyl ester form (pKa 5.83 for the amino group conjugate acid) rather than the free carboxylic acid [1]. The ester remains neutral and intact under coupling conditions that would activate or deprotonate the free acid, thereby preventing unwanted side reactions. The 2-amino group remains available for subsequent functionalization after ester-protected transformations are complete .

High-Purity Procurement and Cold Storage

Laboratories requiring a 2-amino-1-methyl-imidazole-5-carboxylate intermediate with documented purity ≥97% and validated analytical characterization should prioritize this compound over N1-unsubstituted analogs, which exhibit greater vendor-to-vendor purity variability (95-98% range) [1]. Procurement must include planning for wet ice shipping and refrigerated storage (2-8°C, light-protected, inert atmosphere), as this compound's stability profile mandates specific handling that differs from room-temperature-stable imidazole building blocks .

Application
Selection Property
Validation Focus
2‑Nitroimidazole prodrugs and PET probes
2‑Amino → 2‑nitro oxidative pathway
Confirm conversion efficiency and nitroimidazole identity
Lipophilicity‑dependent SAR
Ethyl ester LogP profile (intermediate lipophilicity)
Validate chromatographic retention and partitioning behavior
Amide coupling with protected carboxylate
Ester‑protected, neutral carboxylate
Verify stability under coupling conditions; monitor amino group availability
High‑purity procurement with cold storage
≥97% purity; cold‑chain shipping and storage (2–8 °C)
Confirm purity upon receipt; maintain inert atmosphere storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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